trans-11-Eicosenoic acid

Catalog No.
S1538305
CAS No.
62322-84-3
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-11-Eicosenoic acid

CAS Number

62322-84-3

Product Name

trans-11-Eicosenoic acid

IUPAC Name

(E)-icos-11-enoic acid

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+

InChI Key

BITHHVVYSMSWAG-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Synonyms

trans-11-Eicosenoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O

Biochemistry and Occurrence

Trans-11-Eicosenoic acid (also known as (E)-icos-11-enoic acid or trans-gondoic acid) is a long-chain fatty acid with a 20-carbon backbone and a single double bond at the 11th position in the trans configuration []. It is found naturally in various plants and some organisms, including Hoya crassipes and Hoya pseudolanceolata []. Jojoba oil, extracted from the seeds of the Simmondsia chinensis plant, is particularly rich in trans-11-eicosenoic acid, where it can constitute up to 70% of the total fatty acid pool [].

Potential Roles and Functions

While the specific functions of trans-11-eicosenoic acid in biological systems are still under investigation, some research suggests potential roles:

  • Inhibition of Enzymes: Studies have shown that trans-11-eicosenoic acid may act as an inhibitor of glycerophosphate acyltransferase, an enzyme involved in triglyceride synthesis []. This suggests a potential role in regulating fat metabolism.

Trans-11-Eicosenoic acid, also known as 11(E)-Eicosenoic acid or trans-gondoic acid, is a long-chain omega-9 fatty acid characterized by its trans configuration at the 11th carbon position. Its molecular formula is C20H38O2 with a molecular weight of approximately 310.52 g/mol. This compound is achiral and does not exhibit optical activity, making it unique among fatty acids due to its structural properties. Trans-11-Eicosenoic acid is primarily found in natural sources such as jojoba oil and certain species of the Hoya plant, where it constitutes a significant portion of the fatty acid profile .

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrogenation: The presence of the double bond allows for hydrogenation, converting it to saturated fatty acids.
  • Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Notably, trans-11-Eicosenoic acid has been shown to inhibit several enzymes involved in lipid metabolism, such as glycerophosphate acyltransferase and cholinephosphotransferase, which are crucial in phospholipid biosynthesis .

Trans-11-Eicosenoic acid exhibits several biological activities:

  • Enzyme Inhibition: It inhibits glycerophosphate acyltransferase and cholinephosphotransferase in V79-R cells, which may impact lipid metabolism and cellular functions .
  • Telomerase Activity: Unlike its cis counterparts, trans-11-Eicosenoic acid has little to no effect on telomerase activity, which has implications for cancer research since cis-unsaturated fatty acids have been noted for their strong telomerase inhibition .

Trans-11-Eicosenoic acid can be synthesized through various methods:

  • Chemical Synthesis: Utilizing starting materials like oleic acid or other unsaturated fatty acids through specific reactions that introduce the trans double bond.
  • Biological Synthesis: Extracted from natural sources such as jojoba oil or synthesized via microbial fermentation processes that utilize specific strains capable of producing this fatty acid.

Trans-11-Eicosenoic acid finds applications in various fields:

  • Cosmetic Industry: Used in formulations for skin care products due to its emollient properties.
  • Nutraceuticals: Investigated for potential health benefits related to lipid metabolism and cardiovascular health.
  • Research: Employed in studies related to phospholipid membranes and cellular metabolism due to its specific inhibitory effects on certain enzymes .

Research into the interactions of trans-11-Eicosenoic acid focuses on its biochemical pathways and effects on cell signaling. Studies indicate that it may modulate lipid metabolism pathways by inhibiting key enzymes involved in phospholipid synthesis. Its unique structure allows it to interact differently compared to cis-unsaturated fatty acids, making it a subject of interest in metabolic studies .

Trans-11-Eicosenoic acid shares structural similarities with several other fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaConfigurationUnique Features
Gondoic AcidC20H38O2Cis (Z)Has a cis double bond at position 11; affects telomerase activity.
Oleic AcidC18H34O2Cis (Z)Commonly found in olive oil; significant health benefits.
Arachidic AcidC20H40O2SaturatedNo double bonds; used in food and industrial applications.
Erucic AcidC22H42O2Cis (Z)Found in rapeseed oil; associated with health concerns at high levels.

Trans-11-Eicosenoic acid stands out due to its trans configuration, which influences its biological activity and interactions compared to these similar compounds . Its unique properties make it a valuable subject for further research in both biological and industrial applications.

XLogP3

7.6

UNII

NLK3O5O6L3

Pharmacology

Eicosenoic Acid is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 5th, 6th, 7th, 9th, 11th 12th or 15th positions from the methyl end.

Other CAS

62322-84-3

Wikipedia

(11E)-11-eicosenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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